

Methyl 3-bromo-5-iodobenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methyl 3-bromo-5-iodobenzoate*

Cat. No.: *B071004*

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Methyl 3-bromo-5-iodobenzoate**, a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis and drug discovery. This document outlines its commercial availability, physicochemical properties, key synthetic protocols, and potential applications in the development of novel therapeutics.

Commercial Availability and Suppliers

Methyl 3-bromo-5-iodobenzoate is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95-97%. Pricing and availability may vary by supplier and quantity.

Table 1: Commercial Suppliers of **Methyl 3-bromo-5-iodobenzoate**

Supplier	Purity	Notes
Sigma-Aldrich	97%	Available through various partners like ChemScene.[1]
BLD Pharm	-	Offers various documentation like NMR, HPLC, LC-MS.[2]
CHINA MIGO INDUSTRIAL CO., LIMITED	-	Manufacturer and supplier based in China.[3]
TCI	>95.0% (GC)	Provides the compound as a white to orange to green powder/crystal.

Physicochemical and Safety Data

A summary of the key quantitative data for **Methyl 3-bromo-5-iodobenzoate** is presented below. This information is critical for its appropriate handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of **Methyl 3-bromo-5-iodobenzoate**

Property	Value	Source
CAS Number	188813-07-2	[1]
Molecular Formula	C ₈ H ₆ BrIO ₂	[1]
Molecular Weight	340.94 g/mol	[1]
Purity	95-97%	[1][4]
Melting Point	59-64 °C	[1]
Boiling Point	334.5 °C at 760 mmHg	[1]
Physical Form	Solid	[1]
Storage Conditions	Room temperature, protect from light	[1]

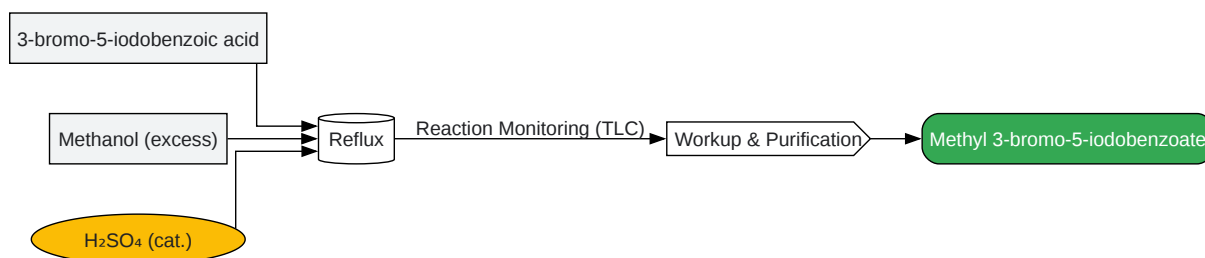
Key Synthetic Methodologies

Methyl 3-bromo-5-iodobenzoate serves as a valuable intermediate in various organic reactions. The following sections detail generalized experimental protocols for its synthesis and its application in carbon-carbon bond-forming reactions.

Synthesis via Fischer Esterification

Methyl 3-bromo-5-iodobenzoate can be synthesized from its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid, through Fischer esterification.^{[4][5]} This acid-catalyzed reaction uses an excess of methanol as both the solvent and the reactant.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-iodobenzoic acid (1.0 equivalent) in an excess of methanol.
- **Catalysis:** Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄) to the solution.
- **Reaction Execution:** Heat the mixture to reflux and maintain for several hours (typically 10 hours, but reaction progress should be monitored).
- **Monitoring:** Track the consumption of the starting material by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
- **Purification:** Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Final Purification:** If necessary, purify the crude product by column chromatography on silica gel.



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Fischer Esterification Workflow

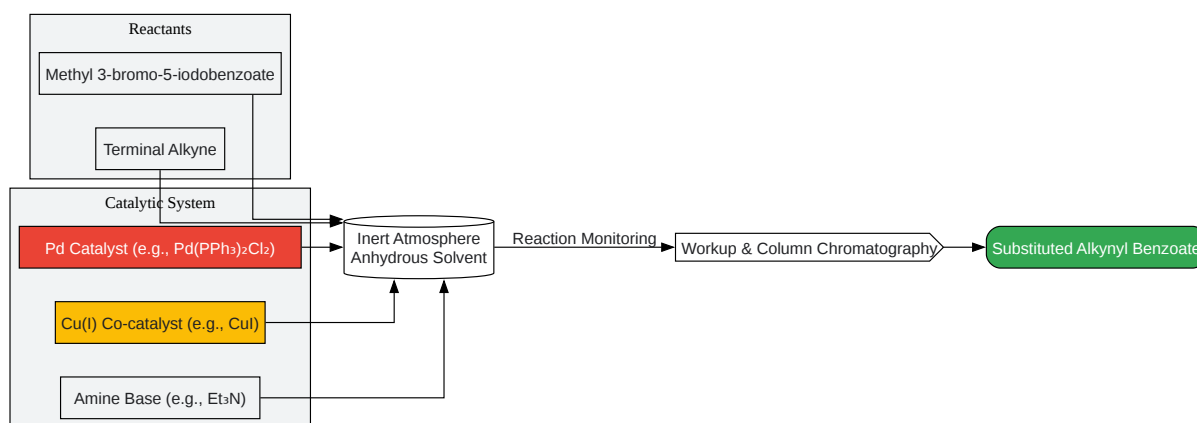
Application in Sonogashira Coupling

The presence of an iodo group makes **Methyl 3-bromo-5-iodobenzoate** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodine-substituted position.

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **Methyl 3-bromo-5-iodobenzoate** (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
- **Solvent and Base:** Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equivalents).
- **Alkyne Addition:** Stir the mixture and add the terminal alkyne (1.1-1.2 equivalents) dropwise.
- **Reaction Execution:** Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC/MS.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of Celite to remove solid

precipitates.

- Extraction and Drying: Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH_4Cl) and then with brine. Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the resulting substituted alkyne product by flash column chromatography.



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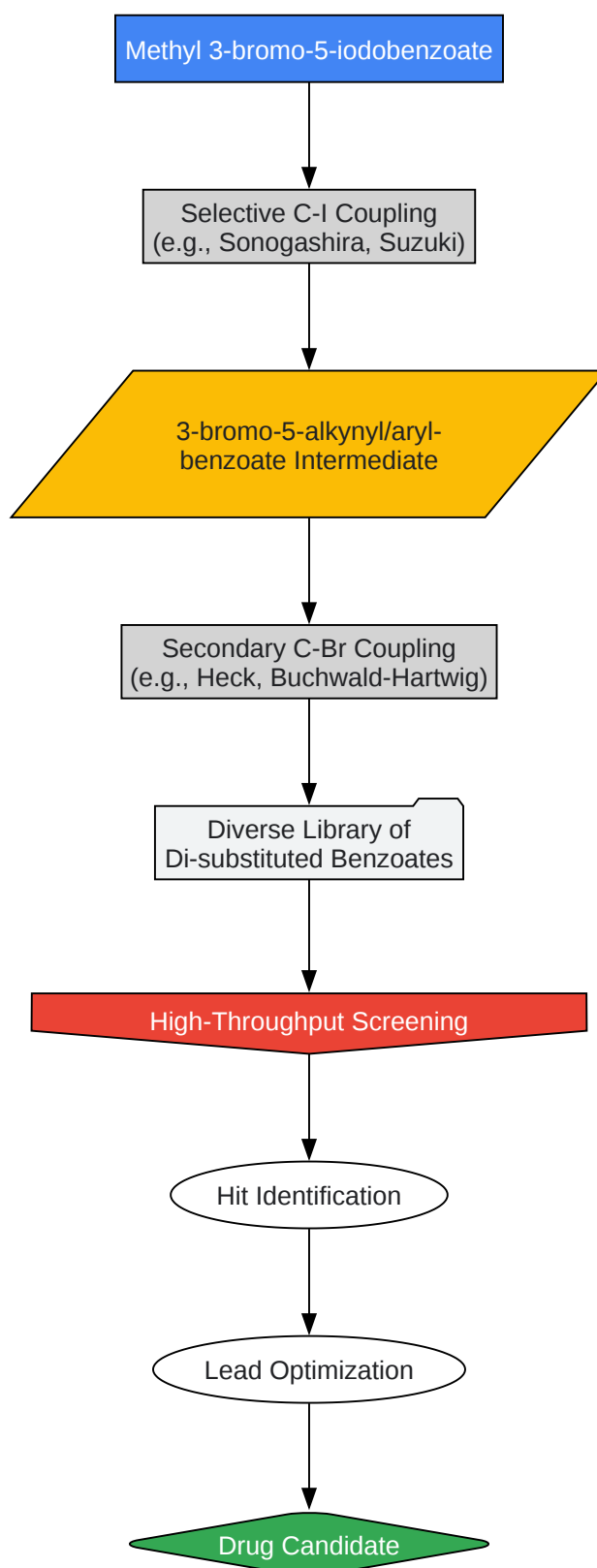
Sonogashira Coupling Workflow

Potential in Drug Discovery and Biological Research

While specific studies detailing the biological activity or signaling pathway interactions of **Methyl 3-bromo-5-iodobenzoate** are not extensively documented, its structural features

suggest significant potential in medicinal chemistry. One source indicates that the compound may be damaging to DNA and peptidic bonds, suggesting a reactive nature that could be harnessed for therapeutic purposes.^[2]

The true value of this compound lies in its utility as a scaffold for generating more complex molecules. The two distinct halogen atoms (bromine and iodine) at the meta positions allow for sequential and regioselective cross-coupling reactions. This enables the synthesis of diverse molecular libraries for screening against various biological targets. For instance, related bromo-substituted compounds have been investigated for their anticancer properties, targeting pathways like VEGFR-2.



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Role in Drug Discovery Workflow

Conclusion

Methyl 3-bromo-5-iodobenzoate is a commercially accessible and highly functionalized building block for advanced organic synthesis. Its distinct halogen handles allow for selective and sequential modifications, making it an invaluable tool for creating complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its application in research laboratories, particularly within the fields of medicinal chemistry and materials science. Further investigation into the direct biological effects of this compound and its derivatives is warranted.

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